7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Overview
Description
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one is a chemical compound with the molecular formula C20H15NO2S and a molecular weight of 333.40 g/mol . This compound is known for its unique structure, which includes a thiazepine ring fused with two benzene rings and a benzyloxy group.
Preparation Methods
The synthesis of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves several steps. One common synthetic route starts with the reaction of 2-aminodiphenyl sulfide with benzyl bromide to form the benzyloxy derivative. This intermediate is then cyclized under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to these targets, leading to changes in their activity. The thiazepine ring structure allows for interactions with various biological pathways, potentially modulating processes like neurotransmission or cellular signaling.
Comparison with Similar Compounds
Similar compounds to 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one include:
10,11-Dihydro-11-oxodibenzo[b,f][1,4]thiazepine: This compound lacks the benzyloxy group but shares the thiazepine ring structure.
Quetiapine: A pharmaceutical compound used to treat psychiatric disorders, which also contains a thiazepine ring but with different substituents.
The uniqueness of 7-Benzyloxy-10,11-dihydrodibenzo[b,f][1,4]thiazepin-11-one lies in its benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEHOLFZCSNFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441902 | |
Record name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329217-07-4 | |
Record name | 7-(Phenylmethoxy)dibenzo[b,f][1,4]thiazepin-11(10H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329217-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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